5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid
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Overview
Description
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a valeric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid typically involves the bromination of 2-methylbenzoic acid followed by a series of reactions to introduce the valeric acid moiety. One common method includes:
Introduction of Valeric Acid Moiety: The nitrated intermediate undergoes further reactions to introduce the valeric acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and nitration processes, followed by purification steps to ensure the desired purity and yield. These methods are optimized for efficiency and cost-effectiveness, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Studies: It is employed in studies investigating the effects of brominated compounds on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets and pathways within biological systems. The bromine atom and valeric acid moiety play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylbenzoic acid
- 4-Bromo-2-methylphenylacetic acid
- 5-Bromo-1H-indole-3-carbaldehyde
Uniqueness
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid is unique due to the presence of both a bromine atom and a valeric acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-bromo-2-methylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXKZBFCHORPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645384 |
Source
|
Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-31-2 |
Source
|
Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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